2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining a pyrrolo and pyrazinone moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting or activating certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as imidazo[1,2-a]pyrimidines and pyrazolo[3,4-b]pyridines .
Uniqueness
What sets 2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one apart is its specific combination of a pyrrolo and pyrazinone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with biological targets or the synthesis of complex materials .
Biological Activity
2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, also known by its CAS number 283604-46-6, is a compound of interest due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.219 g/mol
- Structure : The compound features a pyrrolopyrazinone core structure, which is significant for its biological activity.
Antitumor Activity
Research indicates that pyrrolopyrazinone derivatives exhibit notable antitumor properties. The compound has been shown to act against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, Zöllinger et al. (2007) reported that structurally similar compounds demonstrated significant cytotoxic effects on human cancer cells .
Antifeedant Effects
In studies conducted by Dubis et al. (1995), compounds related to this compound displayed antifeedant activity against storage pests. This property suggests potential applications in agricultural pest control .
mGluR5 Antagonism
Micheli et al. (2008) identified the compound as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological disorders, indicating that the compound may have therapeutic potential in treating conditions such as anxiety and depression .
Analgesic Activity
Wang et al. (2004) suggested that this compound may possess improved analgesic properties compared to other known analgesics. This suggests a potential role in pain management therapies .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Neurotransmitter Modulation : As an mGluR5 antagonist, it modulates glutamate pathways crucial for neuronal signaling.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth and pest feeding behavior.
Case Studies and Research Findings
Study | Findings |
---|---|
Zöllinger et al. (2007) | Demonstrated significant cytotoxicity against human cancer cell lines. |
Dubis et al. (1995) | Showed antifeedant effects on storage pests. |
Micheli et al. (2008) | Identified as a selective mGluR5 antagonist with potential neurological applications. |
Wang et al. (2004) | Suggested improved analgesic activity compared to existing treatments. |
Properties
CAS No. |
283604-46-6 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H13N3O/c10-3-5-12-7-6-11-4-1-2-8(11)9(12)13/h1-2,4H,3,5-7,10H2 |
InChI Key |
WWWWIGPLLMQOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC=CN21)CCN |
Origin of Product |
United States |
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